molecular formula C11H15BrN2 B1407082 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine CAS No. 1513428-29-9

3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine

Cat. No.: B1407082
CAS No.: 1513428-29-9
M. Wt: 255.15 g/mol
InChI Key: XTQYFJUJYWMUCR-UHFFFAOYSA-N
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Description

3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine is an organic compound that features a bromine atom, a pyrrolidine ring, and an amine group attached to a phenyl ring

Scientific Research Applications

3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine typically involves the bromination of 5-pyrrolidin-1-ylmethyl-phenylamine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The amine group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated amine.

    Substitution: Various substituted phenylamine derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors, while the bromine atom may participate in halogen bonding, influencing the compound’s biological activity. The amine group can form hydrogen bonds with target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

    3-Bromo-5-[(pyrrolidin-1-yl)methyl]pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.

    5-Bromo-2-pyrrolidin-1-ylmethyl-aniline: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness: 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the pyrrolidine ring provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

3-bromo-5-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQYFJUJYWMUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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